Glycinamide ribonucleotide

Description

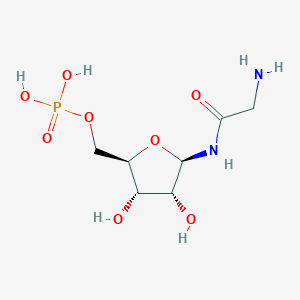

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMLSFOUZUIOB-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143478 | |

| Record name | Glycineamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycineamideribotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10074-18-7 | |

| Record name | Glycinamide ribonucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10074-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycineamide ribonucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycineamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCINEAMIDE RIBONUCLEOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K343GZ6PUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycineamideribotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

glycinamide ribonucleotide structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, fundamental building blocks of DNA and RNA. Its position in this essential metabolic pathway makes the enzymes involved in its synthesis and transformation attractive targets for therapeutic intervention, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of the structure, chemical properties, and relevant experimental methodologies associated with GAR, tailored for professionals in the field of biochemical research and drug development.

Structure and Chemical Properties

This compound is composed of a glycine amide linked to the C1 position of a ribose-5-phosphate moiety. This structure is key to its role as a precursor in the purine ring assembly.

Chemical Structure

IUPAC Name: [(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Canonical SMILES: C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O

InChI Key: OBQMLSFOUZUIOB-SHUUEZRQSA-N

Physicochemical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of experiments and potential inhibitors.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N₂O₈P | PubChem |

| Molecular Weight | 286.18 g/mol | PubChem |

| CAS Number | 10074-18-7 | PubChem |

| Physical State | Colorless, syrupy liquid (isolated form) | (Ngu et al., 2022) |

| Water Solubility (predicted) | 14.6 g/L | FooDB |

| logP (predicted) | -2.4 | FooDB |

| pKa (Strongest Acidic, predicted) | 1.23 | FooDB |

| pKa (Strongest Basic, predicted) | 8.14 | FooDB |

| Stability | While specific experimental stability data for GAR is limited, ribonucleotides are generally susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH. The phosphodiester bond is most stable around pH 4-5. The stability of the nucleobases themselves is also a factor, with cytosine being particularly labile. | (Oivanen et al., 1998; Levy & Miller, 1998) |

Biological Significance: Role in De Novo Purine Biosynthesis

This compound is the second intermediate in the ten-step de novo purine biosynthesis pathway, which constructs the purine ring from simpler precursors. The pathway begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The formation and subsequent transformation of GAR are critical steps in this pathway:

-

Formation of GAR: this compound synthetase (GARS), also known as PurD, catalyzes the ATP-dependent condensation of phosphoribosylamine (PRA) and glycine to form GAR, ADP, and inorganic phosphate (Pi).[1]

-

Formylation of GAR: this compound transformylase (GART), or PurN, then catalyzes the formylation of the amino group of the glycine moiety of GAR, using 10-formyltetrahydrofolate as the formyl donor, to produce formylthis compound (FGAR) and tetrahydrofolate.

The central role of these reactions in purine synthesis makes the enzymes GARS and GART significant targets for drug development.

Experimental Protocols

Chemical Synthesis of β-Glycinamide Ribonucleotide

The following is a consolidated protocol for the stereoselective synthesis of β-GAR, adapted from published procedures. This multi-step synthesis starts from D-ribose and involves the formation of a ribofuranosyl azide intermediate, followed by coupling with protected glycine and subsequent phosphorylation and deprotection steps.

Materials: D-ribose, acetic anhydride, pyridine, trimethylsilyl azide (TMSN₃), tin(IV) chloride (SnCl₄), palladium on carbon (Pd/C), Cbz-glycine, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), sodium methoxide (NaOMe) in methanol, dibenzyl N,N-diisopropylphosphoramidite, tetrazole, hydrogen peroxide (H₂O₂), methanol (MeOH), dichloromethane (DCM), ethyl acetate (EtOAc), hexanes, silica gel for column chromatography.

Procedure:

-

Protection of D-ribose: Acetylation of D-ribose is performed to protect the hydroxyl groups.

-

Formation of Ribofuranosyl Azide: The protected ribose is converted to a β-ribofuranosyl azide using TMSN₃ and a Lewis acid catalyst like SnCl₄.

-

Reduction of Azide: The azide is reduced to the corresponding amine via hydrogenation using a Pd/C catalyst.

-

Coupling with Cbz-Glycine: The resulting amine is coupled with N-benzyloxycarbonyl (Cbz)-protected glycine using DCC and DMAP as coupling agents.

-

Purification: The product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Deprotection of Acetate: The acetyl protecting group at the 5'-position is removed using sodium methoxide in methanol.

-

Phosphorylation: The 5'-hydroxyl group is phosphorylated using dibenzyl N,N-diisopropylphosphoramidite and tetrazole, followed by oxidation with hydrogen peroxide.

-

Final Deprotection: All remaining protecting groups (Cbz, benzylidene, and benzyl) are removed by catalytic hydrogenation over Pd/C to yield β-GAR.

-

Purification of Final Product: The final product is purified by filtration and lyophilization.

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of GAR.

Sample Preparation:

-

Dissolve the purified GAR sample (typically 1-5 mg) in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

The concentration should be optimized for the specific instrument and experiment but is generally in the range of 5-20 mM.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent Suppression: If residual H₂O signal is present, use a presaturation sequence.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

-

³¹P NMR:

-

Pulse Sequence: A proton-decoupled ³¹P experiment.

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Chemical shifts are typically referenced to an internal standard or to the residual solvent signal.

X-ray Crystallography of this compound Synthetase (GARS)

Determining the crystal structure of GARS, the enzyme that synthesizes GAR, provides invaluable insights into its mechanism and aids in structure-based drug design.

Protein Expression and Purification:

-

The gene encoding GARS is typically cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

The protein is overexpressed in a suitable host, such as E. coli.

-

Purification is achieved through a series of chromatography steps, often starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.

Crystallization:

-

Method: The hanging-drop vapor diffusion method is commonly used.[2]

-

Conditions:

-

Protein Concentration: A high protein concentration is required, typically in the range of 10-30 mg/mL.[2]

-

Crystallization Solution: A screening process is used to identify the optimal crystallization conditions. A successful condition for E. coli GARS involved a reservoir solution containing polyethylene glycol (PEG) and a specific salt at a defined pH.

-

Temperature: Crystals are typically grown at a constant temperature, for example, 296 K.[2]

-

Data Collection and Structure Refinement:

-

X-ray Source: A synchrotron source is often used to obtain high-resolution diffraction data.

-

Data Collection: Crystals are cryo-cooled in liquid nitrogen to minimize radiation damage during data collection. Diffraction data is collected over a range of crystal orientations.

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

-

Structure Solution: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD with selenomethionine-labeled protein).

-

Model Building and Refinement: An initial atomic model is built into the electron density map and then refined using crystallographic refinement software to improve the fit to the experimental data and to ensure good stereochemistry.

Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the formation and consumption of this compound.

Caption: Initial steps of the de novo purine biosynthesis pathway.

Experimental Workflow for GARS Crystallography

The following diagram outlines a typical workflow for determining the crystal structure of this compound synthetase.

Caption: Workflow for GARS X-ray crystallography.

References

Glycinamide Ribonucleotide: A Linchpin in Purine Biosynthesis for DNA and RNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide (GAR) is a critical intermediate in the de novo purine biosynthesis pathway, a fundamental metabolic process that provides the building blocks for DNA and RNA. This pathway's intricate regulation and its heightened activity in rapidly proliferating cells, such as cancer cells, have positioned it as a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of GAR's role as a precursor to nucleic acids, detailing the enzymatic reactions it undergoes, quantitative data on pathway kinetics, and experimental protocols for its study.

The De Novo Purine Biosynthesis Pathway: The Journey from PRPP to IMP

The de novo synthesis of purine nucleotides is a ten-step enzymatic pathway that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] GAR is the product of the second step and the substrate for the third step in this essential pathway.

The formation of GAR is catalyzed by phosphoribosylamine-glycine ligase , commonly known as This compound synthetase (GARS) . This enzyme facilitates the ATP-dependent ligation of glycine to phosphoribosylamine (PRA).[3][4] Subsequently, GAR is formylated by phosphoribosylglycinamide formyltransferase (GART) , utilizing 10-formyltetrahydrofolate as a one-carbon donor, to produce formylthis compound (FGAR).[5][6]

In higher eukaryotes, including humans, GARS and GART exist as domains of a trifunctional enzyme that also includes aminoimidazole ribonucleotide synthetase (AIRS), which catalyzes the fifth step of the pathway.[1][4][6] This multi-enzyme complex is a key component of the purinosome , a dynamic metabolic machinery that is thought to enhance pathway efficiency through substrate channeling.[7][8]

Quantitative Data

Understanding the kinetics of the enzymes involved in GAR metabolism and the cellular concentrations of the pathway's intermediates is crucial for comprehending its regulation and for the development of targeted therapies.

| Parameter | Enzyme | Value | Organism/Cell Line | Reference |

| kcat | Human GART | 7.5 s⁻¹ | Recombinant Human | [1] |

| Km for GAR | Human GART | 1.1 ± 0.2 µM | Recombinant Human | [1] |

| Km for fDDF * | Human GART | 0.9 ± 0.2 µM | Recombinant Human | [1] |

| Vmax for GAR synthesis | GARS | 5.19 nmol/5x10⁵ cells/30 min | Human Fibroblasts | [7] |

| Vmax for GAR synthesis | GARS | 13.4 nmol/5x10⁵ cells/30 min | Chinese Hamster Ovary Cells | [7] |

| Inhibition Constant (Ki) | Lometrexol (inhibitor) | 60 nM | GART | [9] |

| Inhibition Constant (Ki) | AG2034 (inhibitor) | 28 nM | GART | [9] |

| Cellular Concentration of IMP | HeLa Cells (purine-depleted) | ~3-fold increase | Human | [5][10] |

| Cellular Concentration of AMP/GMP | HeLa Cells (purine-depleted) | Similar to normal levels | Human | [5][10] |

| Cellular Concentration of PRPP | Mammalian Cells | 9.0 µM (average) | Mammalian | [11] |

*fDDF (10-formyl-5,8-dideazafolate) is a stable analog of the natural cofactor 10-formyltetrahydrofolate.

Signaling Pathways and Logical Relationships

The de novo purine biosynthesis pathway is tightly regulated to meet the cell's demand for nucleotides. Feedback inhibition is a primary control mechanism, where the end products of the pathway, AMP and GMP, allosterically inhibit the initial enzymes.[2][12] The assembly of the purinosome itself is a regulated process, influenced by the cellular concentration of purines.[8]

Figure 1: The de novo purine biosynthesis pathway highlighting GAR.

Experimental Protocols

Protocol 1: this compound Synthetase (GARS) Activity Assay

This protocol is adapted from methods used to measure GARS activity in intact, permeabilized cells.[7]

Objective: To quantify the rate of GAR synthesis from its precursors.

Materials:

-

Human fibroblast or other suitable cell line

-

Tween 80

-

Assay Buffer (pH 7.4) containing:

-

ATP

-

MgCl₂

-

NH₄Cl

-

Ribose-5-phosphate

-

[¹⁴C]-glycine (radiolabeled substrate)

-

-

Absolute ethanol

-

Cellulose thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Cell Permeabilization:

-

Culture cells to the desired density.

-

Harvest and wash the cells.

-

Resuspend the cell pellet in a buffer containing a low concentration of Tween 80 to permeabilize the cell membranes.

-

-

Enzyme Reaction:

-

Prepare the reaction mixture by combining the assay buffer with the permeabilized cells and [¹⁴C]-glycine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding an equal volume of absolute ethanol.

-

Centrifuge to pellet the cell debris.

-

Spot the supernatant onto a cellulose TLC plate.

-

Develop the chromatogram using an appropriate solvent system to separate GAR from unreacted glycine.

-

-

Quantification:

-

Excise the spot corresponding to [¹⁴C]-GAR from the TLC plate.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the amount of GAR formed based on the specific activity of the [¹⁴C]-glycine.

-

References

- 1. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the kinetic mechanism of Escherichia coli this compound transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Mass spectrometric analysis of purine de novo biosynthesis intermediates | PLOS One [journals.plos.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiological concentrations of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

The Multifaceted Role of Glycinamide Ribonucleotide Transformylase (GART): A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinamide ribonucleotide transformylase (GART) is a pivotal enzyme in cellular metabolism, primarily recognized for its central role in the de novo purine biosynthesis pathway. In humans, this protein is a remarkable example of metabolic efficiency, existing as a trifunctional polypeptide that catalyzes three separate reactions, thereby streamlining the production of essential purine nucleotides. Its critical function in rapidly proliferating cells has made it a significant target for cancer chemotherapy. Furthermore, emerging research has uncovered novel functions and regulatory pathways, expanding its relevance in disease contexts beyond nucleotide synthesis, including a newly identified role as a methyltransferase in colorectal cancer. This technical guide provides an in-depth exploration of the core functions of GART, its structure, enzymatic activities, and its implications in disease and drug development. It consolidates quantitative data, details key experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for the scientific community.

Core Function and Enzymatic Activities

In humans and other vertebrates, GART is a trifunctional enzyme encoded by the GART gene, located on chromosome 21.[1][2] This single 110 kDa polypeptide harbors three distinct enzymatic domains that catalyze the second, third, and fifth steps of the ten-step de novo purine biosynthesis pathway, which constructs inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3][4] The proximity of these catalytic units on a single protein is thought to enhance pathway throughput via substrate channeling.[3]

The three enzymatic activities are:

-

Phosphoribosylglycinamide Synthetase (GARS): Located in the N-terminal domain, GARS catalyzes the second step of the pathway. It facilitates the ATP-dependent ligation of glycine to phosphoribosylamine (PRA) to form this compound (GAR).[5][6]

-

Reaction: 5-phospho-β-D-ribosylamine + glycine + ATP → N¹-(5-phospho-β-D-ribosyl)glycinamide + ADP + phosphate[6]

-

-

Phosphoribosylglycinamide Formyltransferase (GARTfase): This activity, found in the C-terminal domain, is responsible for the third step. It transfers a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR, producing N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR).[6][7] This is the first of two folate-dependent reactions in the pathway.[8]

-

Reaction: N¹-(5-phospho-β-D-ribosyl)glycinamide + (6R)-10-formyltetrahydrofolate → N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide + (6S)-5,6,7,8-tetrahydrofolate[6]

-

-

Phosphoribosylaminoimidazole Synthetase (AIRS): The central domain of the protein carries out the fifth step. AIRS is an ATP-dependent cyclo-ligase that converts formylglycinamidine ribonucleotide (FGAM) into 5-aminoimidazole ribonucleotide (AIR).[1][6]

-

Reaction: 2-formamido-N¹-(5-O-phospho-β-D-ribosyl)acetamidine + ATP → 5-amino-1-(5-phospho-β-D-ribosyl)imidazole + ADP + phosphate[6]

-

Alternative splicing of the GART gene can also produce a monofunctional GARS protein.[2]

Structural Organization

The human GART protein is a homodimer with a flexible, seesaw-like geometry.[5] This flexibility, conferred by linker segments between the domains, is believed to facilitate substrate transfer between active sites.[5] The three catalytic domains are structurally distinct:

-

GARS Domain (N-terminal): Belongs to the ATP-grasp superfamily, characterized by a unique fold for ATP binding and catalysis.[1][6]

-

AIRS Domain (Central): Forms the dimerization interface and belongs to the AIR synthase family.[5][6]

-

GARTfase Domain (C-terminal): Possesses a binding pocket for the folate co-substrate and is the target of several antifolate drugs.[5][6]

References

- 1. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of GART in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Evaluation of the kinetic mechanism of Escherichia coli this compound transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphmatik.io [graphmatik.io]

- 5. Structural studies of tri-functional human GART - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The human this compound transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

An In-depth Technical Guide on the Core Mechanism of Glycinamide Ribonucleotide Synthetase (GARS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide synthetase (GARS), also known as phosphoribosylamine-glycine ligase, is a crucial enzyme in the de novo purine biosynthesis pathway. This pathway is essential for the synthesis of purine nucleotides, the fundamental building blocks of DNA and RNA. GARS catalyzes the second step of this pathway: the ATP-dependent ligation of glycine to 5-phosphoribosyl-β-amine (PRA) to form this compound (GAR), adenosine diphosphate (ADP), and inorganic phosphate (Pi)[1]. Due to its vital role in cell proliferation, GARS is a potential target for the development of antimicrobial and anticancer therapies. This guide provides a comprehensive overview of the core mechanism of GARS, including its structure, catalytic cycle, kinetic properties, and methods for its study.

Structural Overview

The structure of GARS has been elucidated through X-ray crystallography, revealing a multi-domain architecture that is highly conserved across different species. In Escherichia coli, GARS is a monomeric enzyme composed of four distinct domains designated N, A, B, and C[1].

-

N-terminal Domain (N): This domain shows structural similarity to the N-terminal region of this compound transformylase (GART), the subsequent enzyme in the purine biosynthesis pathway.

-

A and B Domains: These domains are primarily involved in ATP binding. The B domain is connected to the core of the protein by flexible hinge regions, suggesting that domain movement is important for catalysis.

-

C-terminal Domain (C): The N and C domains are largely responsible for conferring substrate specificity, binding to glycine and PRA.

The active site of GARS is located in a cleft formed between the N, A, and C domains and the mobile B domain. This strategic positioning allows for the coordinated binding of all three substrates and the subsequent catalytic reaction.

Catalytic Mechanism

GARS employs an ordered sequential kinetic mechanism for the synthesis of GAR. The substrates bind to the enzyme in a specific order, and the products are released in a defined sequence. The catalytic cycle can be summarized as follows:

-

Phosphoribosylamine (PRA) Binding: The reaction is initiated by the binding of the first substrate, PRA, to the active site of the enzyme.

-

ATP Binding: Following the binding of PRA, a molecule of ATP binds to the A and B domains within the active site.

-

Glycine Binding: The third substrate, glycine, then enters the active site.

-

Formation of a Glycyl-Phosphate Intermediate: The reaction proceeds through the formation of a high-energy glycyl-phosphate intermediate. This is achieved by the nucleophilic attack of the carboxylate oxygen of glycine on the γ-phosphate of ATP[2].

-

Nucleophilic Attack by PRA: The amino group of the bound PRA then acts as a nucleophile, attacking the carbonyl carbon of the glycyl-phosphate intermediate.

-

Product Formation and Release: This attack results in the formation of a tetrahedral intermediate that subsequently collapses to form GAR and inorganic phosphate (Pi). Pi is the first product to be released from the active site. This is followed by the release of ADP and finally the end product, GAR.

This ordered mechanism ensures the efficient and specific synthesis of GAR, preventing non-productive side reactions.

Quantitative Data

| Substrate/Inhibitor | Enzyme Source | Km (µM) | kcat (s-1) | Ki (µM) | Reference |

| Phosphoribosylamine (PRA) | E. coli | 110 | 19 | - | [1] |

| Glycine | E. coli | 130 | 19 | - | [1] |

| ATP | E. coli | 80 | 19 | - | [1] |

Note: The reported kcat value is the same for all substrates as it represents the maximal turnover rate of the enzyme under saturating conditions of all substrates.

Experimental Protocols

Purification of Recombinant Human GARS

Objective: To obtain highly pure and active GARS for enzymatic assays.

Methodology:

-

Gene Cloning and Expression: The human GARS gene is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., N-terminal His-tag). The vector is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. This is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). The cells are lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The His-tagged GARS protein is then eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Size-Exclusion Chromatography: The eluted fractions containing GARS are pooled and concentrated. The concentrated protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Purity Assessment and Storage: The purity of the protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a Bradford assay or by measuring the absorbance at 280 nm. The purified GARS is stored in aliquots at -80°C.

GARS Enzyme Activity Assay (Coupled Spectrophotometric Assay)

Objective: To measure the enzymatic activity of GARS by monitoring the consumption of ATP.

Principle: The production of ADP by GARS is coupled to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored spectrophotometrically and is directly proportional to the GARS activity.

Methodology:

-

Synthesis of Phosphoribosylamine (PRA): Due to its instability, PRA is typically synthesized fresh before each assay. This can be achieved by incubating ribose-5-phosphate with a high concentration of ammonium chloride at a slightly alkaline pH.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

20 mM MgCl2

-

100 mM KCl

-

1 mM Phosphoenolpyruvate (PEP)

-

0.2 mM NADH

-

10 units/mL Pyruvate Kinase (PK)

-

10 units/mL Lactate Dehydrogenase (LDH)

-

1 mM Glycine

-

Freshly prepared PRA (final concentration to be varied for kinetic analysis, e.g., 0-500 µM)

-

Purified GARS enzyme (e.g., 5-10 µg)

-

-

Initiation of the Reaction: The reaction is initiated by the addition of ATP to a final concentration that is varied for kinetic analysis (e.g., 0-1 mM).

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored continuously for 5-10 minutes at 37°C using a spectrophotometer.

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of GARS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.

GARS Enzyme Inhibition Assay

Objective: To determine the inhibitory potential and mechanism of a test compound against GARS.

Methodology:

-

Assay Setup: The coupled spectrophotometric assay described above is used.

-

Inhibitor Preparation: The test inhibitor is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A range of inhibitor concentrations are prepared by serial dilution.

-

Pre-incubation: The purified GARS enzyme is pre-incubated with the test inhibitor at various concentrations for a defined period (e.g., 15 minutes) at room temperature in the assay buffer. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrates (PRA, glycine, and ATP) to the pre-incubated enzyme-inhibitor mixture. The reaction progress is monitored as described in the activity assay protocol.

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of one substrate while keeping the other substrates and the inhibitor at fixed concentrations. The data is then analyzed using Lineweaver-Burk or Dixon plots. The inhibition constant (Ki) can be calculated from these plots.

-

Conclusion

This compound synthetase represents a critical juncture in the de novo purine biosynthesis pathway. A thorough understanding of its intricate mechanism, facilitated by detailed structural and kinetic studies, is paramount for the rational design of novel inhibitors with therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to purify and characterize GARS, as well as to screen for and evaluate the mechanism of action of potential inhibitory compounds. Further research into the kinetic properties of GARS from various organisms and the identification of potent and specific inhibitors will be instrumental in advancing the development of new drugs targeting this essential enzyme.

References

Glycinamide Ribonucleotide: A Linchpin in De Novo Purine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA, RNA, and various cofactors. This technical guide provides a comprehensive overview of GAR's role in this pathway, detailing its synthesis, subsequent transformation, and the enzymes that catalyze these critical steps. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on the kinetics of the associated enzymes, detailed experimental protocols, and the intricate regulatory mechanisms governing this segment of purine metabolism. The central role of the enzymes acting upon GAR, particularly this compound transformylase (GART), as a target for cancer chemotherapy is also a key focus.

Introduction to De Novo Purine Biosynthesis and the Role of GAR

The de novo purine biosynthesis pathway is a highly conserved, ten-step enzymatic process that constructs the purine ring of inosine monophosphate (IMP) from basic metabolic precursors[1][2]. IMP is the parent purine nucleotide from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are subsequently derived[3][4]. This pathway is crucial for cellular proliferation and survival, making its enzymes attractive targets for therapeutic intervention, particularly in oncology[1][5].

This compound (GAR) is the second intermediate in this pathway, formed from 5-phosphoribosylamine (PRA) and glycine in an ATP-dependent reaction[3]. It then serves as the substrate for the third step, a formylation reaction that yields formylthis compound (FGAR)[3]. These two steps, the synthesis and consumption of GAR, are central to the assembly of the purine imidazole ring.

The Synthesis and Transformation of this compound

The metabolic journey of GAR involves two key enzymatic steps: its formation, catalyzed by this compound synthetase (GARS), and its formylation, catalyzed by this compound transformylase (GART). In humans and other higher eukaryotes, these two enzymatic activities, along with a third, aminoimidazole ribonucleotide synthetase (AIRS), are domains of a large trifunctional protein, GARS-AIRS-GART[5][6]. This multifunctional enzyme catalyzes steps 2, 5, and 3 of the de novo pathway, respectively.

Synthesis of this compound (GAR)

The synthesis of GAR is the second step in de novo purine biosynthesis and is catalyzed by Phosphoribosylamine-glycine ligase , commonly known as This compound synthetase (GARS) (EC 6.3.4.13)[3]. This reaction involves the ATP-dependent ligation of glycine to 5-phosphoribosylamine (PRA), forming an amide bond and yielding GAR, ADP, and inorganic phosphate (Pi)[3].

Reaction: PRA + Glycine + ATP → GAR + ADP + Pi

The proposed mechanism for GARS involves the formation of a glycyl-phosphate intermediate. The reaction begins with the nucleophilic attack of the carboxylate oxygen of glycine on the γ-phosphorus of ATP. Subsequently, the amino group of PRA attacks the carbonyl carbon of the glycyl-phosphate intermediate, leading to the formation of GAR and the release of ADP and Pi.

Transformation of this compound (GAR)

The third step in the pathway is the formylation of GAR, catalyzed by phosphoribosylglycinamide formyltransferase , also known as This compound transformylase (GART) (EC 2.1.2.2)[3]. This enzyme transfers a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR, producing formylthis compound (FGAR) and tetrahydrofolate (THF)[3].

Reaction: GAR + 10-formyltetrahydrofolate → FGAR + tetrahydrofolate

The kinetic mechanism of GART has been a subject of detailed study. In mammals, the reaction proceeds via an ordered-sequential mechanism where 10-formyltetrahydrofolate binds to the enzyme first, followed by GAR[7][8]. In contrast, the E. coli enzyme follows a random sequential kinetic mechanism[9].

Quantitative Data

Understanding the kinetics of the enzymes involved in GAR metabolism is crucial for drug development and for modeling metabolic flux. The following tables summarize key quantitative data for human GARS and GART.

| Enzyme | Substrate | Km (μM) | Vmax | kcat (s-1) | Reference |

| Human GARS | ATP | - | 5.19 nmol GAR/5x105 cells/30 min | - | [10] |

| Glycine | - | 5.19 nmol GAR/5x105 cells/30 min | - | [10] | |

| Human GART | GAR | 1.1 ± 0.1 | - | 8.2 ± 0.2 | [9] |

| 10-formyl-dideazafolate (fDDF) | 0.9 ± 0.1 | - | 8.2 ± 0.2 | [9] | |

| N106Q Mutant GART | GAR | 29.5 ± 0.1 | - | 14 | [9] |

| fDDF | 19.6 ± 0.1 | - | 14 | [9] | |

| K170R Mutant GART | GAR | 1.8 ± 0.1 | - | 7.7 | [9] |

| fDDF | 1.5 ± 0.1 | - | 7.7 | [9] | |

| Table 1: Kinetic Parameters of Human GARS and GART. Note: Vmax for GARS is reported from an intact cell assay and is not a purified enzyme value. fDDF is a stable analog of 10-formyl-THF. |

| Enzyme | Ligand | Kd (μM) | Reference |

| Human GART | GAR | 3.0 ± 0.2 | [9] |

| fDDF | 2.8 ± 0.2 | [9] | |

| N106Q Mutant GART | GAR | 73.5 ± 2.2 | [9] |

| fDDF | 84.2 ± 2.4 | [9] | |

| Table 2: Dissociation Constants for Human GART. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its associated enzymes.

Purification of the Trifunctional GARS-AIRS-GART Protein

This protocol is adapted from studies on the expression and purification of the human trifunctional enzyme.

Objective: To purify the recombinant human GARS-AIRS-GART protein for subsequent enzymatic assays and structural studies.

Methodology:

-

Expression:

-

Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the human GARS-AIRS-GART cDNA.

-

Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of ~2.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in a lysis buffer (e.g., 100 mM HEPES pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 0.5 mM TCEP) supplemented with protease inhibitors, lysozyme, and benzonase.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Apply the soluble fraction to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a lower concentration of imidazole (e.g., 25 mM).

-

Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 500 mM).

-

Further purify the eluted protein by size-exclusion chromatography using a suitable column (e.g., Superdex 200) and buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 0.5 mM TCEP).

-

Pool the fractions containing the purified protein, concentrate, and store at -80°C.

-

GAR Synthetase (GARS) Activity Assay

This spectrophotometric coupled-enzyme assay measures the production of ADP, which is stoichiometrically equivalent to the formation of GAR.

Objective: To determine the enzymatic activity of GARS.

Principle: The ADP produced by the GARS reaction is used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase (PK). The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

ATP

-

MgCl2

-

Glycine

-

Phosphoribosylamine (PRA) (Note: PRA is unstable and is often generated in situ from ribose-5-phosphate and ammonia, or the preceding enzyme in the pathway is included).

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

-

Assay Procedure:

-

Add all components of the reaction mixture except the GARS enzyme to a cuvette.

-

Incubate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate and to record any background reaction.

-

Initiate the reaction by adding a known amount of purified GARS enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

GAR Transformylase (GART) Activity Assay

This is a direct spectrophotometric assay that monitors the formation of the product of the GART reaction.

Objective: To determine the enzymatic activity of GART.

Principle: The assay uses a stable folate analog, 5,10-dideazatetrahydrofolate (DDATHF), which upon formyl group transfer, is converted to 5,8-dideazafolate (DDF). The formation of DDF can be monitored by the increase in absorbance at 295 nm[11].

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[11]

-

This compound (GAR)

-

10-formyl-5,8-dideazafolate (fDDF)

-

-

Assay Procedure:

-

Add the assay buffer, GAR, and fDDF to a quartz cuvette.

-

Incubate at a constant temperature (e.g., 25°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a known amount of purified GART enzyme.

-

Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

-

-

Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DDF (18.9 mM-1cm-1)[11].

Quantification of GAR by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of GAR in biological samples.

Objective: To quantify the intracellular concentration of this compound.

Methodology:

-

Sample Preparation:

-

Quench the metabolism of cultured cells or tissues rapidly, for example, by using cold methanol.

-

Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under vacuum and reconstitute in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using a suitable liquid chromatography column (e.g., a HILIC or reversed-phase column) with an appropriate gradient.

-

Detect and quantify GAR using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions (precursor ion -> product ion) for GAR and an appropriate internal standard (e.g., a stable isotope-labeled version of GAR).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a GAR standard.

-

Quantify the amount of GAR in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

-

Signaling Pathways and Logical Relationships

The regulation of the de novo purine biosynthesis pathway is complex, involving feedback inhibition and allosteric control to maintain appropriate levels of purine nucleotides.

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the position of this compound.

Caption: The initial steps of the de novo purine biosynthesis pathway, showing the synthesis and consumption of GAR.

Experimental Workflow for GART Inhibition Assay

The following diagram outlines a typical workflow for screening potential inhibitors of GART.

Caption: A typical experimental workflow for a GART inhibition assay.

Regulation of De Novo Purine Synthesis

The de novo purine pathway is tightly regulated by feedback inhibition from its end products, AMP and GMP. This regulation primarily targets the first committed step of the pathway, catalyzed by PRPP amidotransferase (PPAT).

Caption: Feedback inhibition of the de novo purine synthesis pathway by AMP and GMP.

Conclusion

This compound stands as a critical juncture in the de novo synthesis of purines. The enzymes responsible for its synthesis and subsequent transformation, GARS and GART, are essential for cellular function and have emerged as significant targets for therapeutic intervention. The organization of these enzymes into a multifunctional complex in higher eukaryotes suggests a mechanism for efficient substrate channeling and regulation. This guide has provided a detailed overview of the biochemistry of GAR, including quantitative data and experimental protocols, to aid researchers in their exploration of this vital metabolic pathway and its potential for drug discovery. A deeper understanding of the intricate regulation and kinetics of the enzymes surrounding GAR will continue to fuel the development of novel therapeutics targeting purine metabolism.

References

- 1. Spectrophotometric method for the assay of glycosaminoglycans and glycosaminoglycan-depolymerizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycineamide ribonucleotide - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 10074-18-7 [smolecule.com]

- 5. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Mammalian this compound transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The human this compound transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. pnas.org [pnas.org]

The Enzymatic Keystone of Purine Synthesis: A Technical Guide to the Conversion of Glycinamide Ribonucleotide to Formylglycinamide Ribonucleotide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of glycinamide ribonucleotide (GAR) to its formylated counterpart, formylthis compound (FGAR). This critical step in the de novo purine biosynthesis pathway is catalyzed by the enzyme this compound transformylase (GART). As a pivotal enzyme for cellular proliferation, GART is a significant target for therapeutic intervention, particularly in oncology. This document details the enzyme's kinetics, reaction mechanism, and relevant experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.

Introduction: The Significance of GAR Formylation

The synthesis of purine nucleotides is fundamental for all life, providing the building blocks for DNA and RNA, as well as essential molecules for cellular energy and signaling. The de novo purine biosynthesis pathway, a highly conserved ten-step process, assembles the purine ring from basic precursors. The third step, the formylation of GAR to produce FGAR, is catalyzed by this compound transformylase (GART), also known as phosphoribosylglycinamide formyltransferase (EC 2.1.2.2).[1] This reaction incorporates the first carbon atom (C8) into the purine ring structure.

In this reaction, GART facilitates the transfer of a formyl group from the cofactor 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR. In humans, GART exists as a domain within a large trifunctional protein that also contains the enzymatic activities for GAR synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS), the second and fifth steps of the pathway, respectively.[2][3] This multi-enzyme complex is thought to enhance pathway efficiency through substrate channeling. Given the high demand for purines in rapidly dividing cells, such as cancer cells, GART has emerged as a prime target for the development of antineoplastic agents.

Enzyme Kinetics and Optimal Conditions

The catalytic efficiency of GART is influenced by substrate concentrations, pH, and temperature. Understanding these parameters is crucial for in vitro studies and for the development of effective inhibitors.

Kinetic Parameters

The Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for GART have been determined for various species. These values provide insight into the enzyme's affinity for its substrates and its catalytic turnover rate.

| Species | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human (recombinant) | β-GAR | 3.0 ± 0.2 | 12.5 ± 0.1 | 4.2 x 10⁶ | [2] |

| 10-formyl-5,8-dideazafolate (fDDF) | 2.8 ± 0.2 | 12.5 ± 0.1 | 4.5 x 10⁶ | [2] | |

| Murine (L5178Y lymphoma) | GAR | 400 | 4 | 1.0 x 10⁴ | |

| Escherichia coli | GAR | Similar to fDDF | - | - | [4] |

| formyl dideazafolate | Similar to GAR | - | - | [4] |

Note: fDDF is a stable analogue of the natural cofactor 10-formyl-THF and is commonly used in kinetic assays.

Optimal Reaction Conditions

The enzymatic activity of GART is highly dependent on the pH and temperature of the reaction environment.

| Parameter | Optimal Value | Reference |

| pH | 7.5 - 8.0 | [5] |

| Temperature | 25 °C (for in vitro assays) | [1] |

Human GART exhibits maximal activity in a slightly alkaline pH range of 7.5 to 8.0.[5] Standard in vitro assays are typically conducted at 25°C.[1]

Reaction Mechanism

The conversion of GAR to FGAR by GART proceeds through a sequential, ordered kinetic mechanism where the folate cofactor, 10-formyl-THF, binds to the enzyme first, followed by GAR.[3] The proposed catalytic mechanism involves a direct formyl transfer. Key active site residues, including a conserved histidine and aspartate, are crucial for catalysis. The histidine residue is thought to act as a general acid to protonate the nitrogen of the pterin ring of tetrahydrofolate, facilitating the departure of the formyl group. The aspartate residue is believed to stabilize the protonated state of the histidine. The amino group of GAR then performs a nucleophilic attack on the formyl carbon of 10-formyl-THF, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to yield FGAR and tetrahydrofolate.

GART as a Therapeutic Target

The critical role of GART in purine biosynthesis makes it an attractive target for the development of anticancer drugs. Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis, rendering them more susceptible to the inhibition of this pathway. Several folate analogues have been developed as GART inhibitors.

Known Inhibitors

A number of potent inhibitors of GART have been identified and characterized. Their inhibition constants (Ki) are summarized below.

| Inhibitor | Ki (nM) | Target Enzyme | Reference |

| Lometrexol (DDATHF) | - | GARFT | [6] |

| LY309887 | 6.5 | GARFT | [6] |

| Methotrexate | - | DHFR, TYMS, ATIC, GART | |

| Pemetrexed (Alimta) | - | TYMS, DHFR, GART |

Lometrexol was one of the first tight-binding inhibitors of GART to be investigated clinically.[6] LY309887, a second-generation inhibitor, demonstrated even greater potency against GART.[6] Methotrexate and Pemetrexed are multi-targeted antifolates that also inhibit GART, among other folate-dependent enzymes.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying GART activity and for screening potential inhibitors. This section provides detailed protocols for the purification of recombinant human GART and for two common enzyme activity assays.

Purification of Recombinant Human GART

This protocol describes the expression and purification of the human GART domain as a fusion protein in E. coli.

1. Expression Vector: The coding sequence for the human GART domain is cloned into an expression vector, such as pET17b, which allows for high-level expression in E. coli.[2] To facilitate purification, the GART sequence can be fused to a tag, such as a maltose-binding protein (MBP) tag and a polyhistidine (His) tag.[2]

2. Bacterial Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A culture is grown to a mid-log phase (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.

3. Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and protease inhibitors). The cells are lysed by sonication or by using a French press. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

4. Affinity Chromatography: The soluble lysate is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin) to capture the His-tagged fusion protein.[2] The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The fusion protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

5. Tag Cleavage: If desired, the affinity tag can be removed by enzymatic cleavage. For example, if a TEV protease cleavage site is engineered between the tag and the GART domain, the eluted fusion protein is incubated with TEV protease.[2]

6. Further Purification: A second round of IMAC can be performed to remove the cleaved tag and any uncleaved fusion protein. The flow-through containing the purified GART domain is collected. Further purification to homogeneity can be achieved by size-exclusion chromatography.

7. Protein Purity and Concentration: The purity of the final protein preparation is assessed by SDS-PAGE. The protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.

Spectrophotometric Assay for GART Activity

This continuous assay monitors the formation of the product, 5,8-dideazafolate (DDF), from the folate analogue substrate, 10-formyl-5,8-dideazafolate (fDDF), by measuring the increase in absorbance at 295 nm.[1]

Materials:

-

Purified GART enzyme

-

β-Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (fDDF)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Prepare a reaction mixture in the assay buffer containing GAR and fDDF at desired concentrations. For routine assays, concentrations of 350 µM GAR and 195 µM fDDF can be used.[1]

-

Pre-incubate the reaction mixture at 25°C for 3-5 minutes.[1]

-

Initiate the reaction by adding a small volume of purified GART enzyme to a final volume of 1 ml.[1]

-

Immediately monitor the increase in absorbance at 295 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

The specific activity of the enzyme is calculated using the molar extinction coefficient of DDF at 295 nm (ε = 18.9 mM⁻¹cm⁻¹).[1] Specific activity is typically expressed as µmol of product formed per minute per mg of enzyme.

Radioactive Assay for GART Activity

This endpoint assay measures the incorporation of a radiolabeled formyl group from [¹⁴C]-formate into GAR, in a coupled reaction system that generates 10-formyl-THF in situ.

Materials:

-

Purified GART enzyme

-

β-Glycinamide ribonucleotide (GAR)

-

[¹⁴C]-Sodium formate

-

Tetrahydrofolate (THF)

-

ATP and formyl-THF synthetase (for in situ generation of 10-formyl-THF)

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

-

Stopping Reagent: e.g., perchloric acid

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture in the assay buffer containing GAR, THF, ATP, and formyl-THF synthetase.

-

Add [¹⁴C]-sodium formate to the reaction mixture to a desired final specific activity.

-

Pre-incubate the mixture at 37°C for a short period to allow for the generation of [¹⁴C]-10-formyl-THF.

-

Initiate the GART-catalyzed reaction by adding the purified GART enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stopping reagent, such as cold perchloric acid, which will precipitate the protein.

-

Centrifuge the samples to pellet the precipitated protein.

-

The product, [¹⁴C]-FGAR, is a nucleotide and will remain in the supernatant, while unreacted [¹⁴C]-formate is volatile upon acidification. The acid-stable radioactivity corresponding to [¹⁴C]-FGAR can be quantified by transferring an aliquot of the supernatant to a scintillation vial, adding scintillation cocktail, and counting in a liquid scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [¹⁴C]-formate.

Visualizations

De Novo Purine Biosynthesis Pathway

This diagram illustrates the ten steps of the de novo purine biosynthesis pathway, highlighting the conversion of GAR to FGAR catalyzed by GART.

Caption: The de novo purine biosynthesis pathway, highlighting the GART-catalyzed step.

Experimental Workflow for Spectrophotometric GART Assay

This diagram outlines the key steps in the spectrophotometric assay for measuring GART activity.

Caption: Workflow for the spectrophotometric assay of GART activity.

Logical Relationship of GART Inhibition

This diagram illustrates the logical relationship between GART inhibition and its downstream cellular effects.

References

- 1. Localization of GAR transformylase in Escherichia coli and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human this compound transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the kinetic mechanism of Escherichia coli this compound transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry and pharmacology of this compound formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Glycinamide Ribonucleotide (GAR) as a Building Block for Nucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, which are fundamental components of DNA and RNA.[1][2] The synthesis of purines is a highly conserved and essential metabolic pathway, making the enzymes involved in GAR synthesis and consumption attractive targets for therapeutic intervention, particularly in cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of GAR, including its synthesis, its role in the purine biosynthesis pathway, quantitative data on the enzymes that metabolize it, and detailed experimental protocols for its study.

The Role of this compound in De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a ten-step enzymatic process that assembles the purine ring from various small molecules. GAR is the product of the second step and the substrate for the third step in this pathway.

Step 2: Synthesis of this compound (GAR)

GAR is synthesized from 5-phosphoribosyl-β-1-amine (PRA) and glycine in an ATP-dependent reaction catalyzed by phosphoribosylamine-glycine ligase, also known as GAR synthetase (GARS).[2]

Reaction: PRA + Glycine + ATP → GAR + ADP + Pi

In bacteria, GARS is a monofunctional enzyme, whereas in higher eukaryotes, it is part of a trifunctional protein that also includes the enzymatic activities for the third and fifth steps of the pathway.[5][6]

Step 3: Formylation of this compound

GAR is subsequently formylated to produce N-formylthis compound (FGAR). This reaction is catalyzed by this compound transformylase (GART) and utilizes N¹⁰-formyltetrahydrofolate (¹⁰-formyl-THF) as the formyl donor.[3][7]

Reaction: GAR + ¹⁰-formyl-THF → FGAR + Tetrahydrofolate

Similar to GARS, GART is a monofunctional protein in E. coli, but in humans, it is part of a trifunctional enzyme.[5][8]

Regulation of the Pathway

The de novo purine biosynthesis pathway is tightly regulated, primarily through feedback inhibition. The end products of the pathway, purine nucleotides (AMP, GMP, IMP), allosterically inhibit the first committed step catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase.[9][10] While specific allosteric regulation of GARS and GART is not as well-characterized, the overall flux through the pathway is controlled to meet the cell's demand for purine nucleotides.[11]

Quantitative Data

The following tables summarize the available kinetic data for GAR synthetase and GAR transformylase.

Table 1: Kinetic Parameters for GAR Synthetase (Phosphoribosylamine-glycine ligase)

| Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Reference |

| Escherichia coli | Glycine | 270 | N/A | [10] |

| Escherichia coli | ATP | 170 | N/A | [10] |

| Escherichia coli | PRA | 30 | N/A | [10] |

N/A: Data not available in the cited sources.

Table 2: Kinetic Parameters for GAR Transformylase

| Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Reference |

| Escherichia coli | GAR | 16.7 | 16 | [12] |

| Escherichia coli | 10-formyl-5,8-dideazafolate (fDDF) | ~similar to GAR | N/A | [12] |

| Human (recombinant) | GAR | 5.5 | 15.1 | [5] |

| Human (recombinant) | 10-formyl-5,8-dideazafolate (fDDF) | 1.3 | 15.1 | [5] |

Experimental Protocols

Chemical Synthesis of β-Glycinamide Ribonucleotide (β-GAR)

This protocol is adapted from the nine-step stereoselective synthesis of β-GAR from D-ribose as described by Ngu et al. (2022).[9][13] The overall yield is approximately 5%.

Materials:

-

D-ribose

-

Various organic solvents and reagents as detailed in the cited literature.

Procedure: The synthesis involves the following key transformations:

-

Protection of the hydroxyl groups of D-ribose.

-

Introduction of an azide group at the anomeric position.

-

Reduction of the azide to an amine.

-

Coupling with a protected glycine derivative.

-

Phosphorylation of the 5'-hydroxyl group.

-

Deprotection to yield β-GAR.

For a detailed, step-by-step protocol with characterization data, please refer to the supplementary information of Ngu et al., Molecules, 2022, 27(8), 2528.[13]

Enzyme Assays

This is a coupled-enzyme assay where the unstable product of the GARS reaction, phosphoribosylamine (PRA), is trapped by GARS and converted to GAR, which is then quantified by HPLC.[4]

Materials:

-

5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Glutamine

-

Glycine

-

ATP

-

Partially purified GARS enzyme preparation

-

HPLC system with a pulsed amperometric detector

-

Anion-exchange HPLC column

Procedure:

-

Prepare a reaction mixture containing PRPP, glutamine, glycine, and ATP in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Initiate the reaction by adding the GARS enzyme preparation.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Neutralize the sample and centrifuge to remove precipitated protein.

-

Analyze the supernatant by anion-exchange HPLC with pulsed amperometric detection to quantify the amount of GAR produced.[4]

-

Calculate the enzyme activity based on the rate of GAR formation.

This is a continuous spectrophotometric assay that monitors the formation of 5,8-dideazafolate (DDF) from 10-formyl-5,8-dideazafolate (fDDF), a stable analog of the natural cofactor.[5]

Materials:

-

This compound (GAR)

-

10-formyl-5,8-dideazafolate (fDDF)

-

Purified GART enzyme

-

Spectrophotometer capable of reading at 295 nm

-

Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing GAR and fDDF in the assay buffer.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.

-

Initiate the reaction by adding a small volume of the purified GART enzyme.

-

Monitor the increase in absorbance at 295 nm over time. The formation of DDF has a molar extinction coefficient (Δε) of 18.9 mM⁻¹cm⁻¹.[5]

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the enzyme activity, taking into account the extinction coefficient and the dilution of the enzyme.

Visualizations

Caption: De Novo Purine Biosynthesis Pathway.

Caption: Workflow for the Chemical Synthesis of GAR.

Caption: Logic of Direct vs. Coupled Enzyme Assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycineamide ribonucleotide - Wikipedia [en.wikipedia.org]

- 3. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent, Nonpolyglutamatable Inhibitor of this compound Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoribosylamine—glycine ligase - Wikipedia [en.wikipedia.org]

- 6. Phosphoribosylamine—glycine ligase - Wikiwand [wikiwand.com]

- 7. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]

- 9. Binding of purine nucleotides to two regulatory sites results in synergistic feedback inhibition of glutamine 5-phosphoribosylpyrophosphate amidotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. db.cngb.org [db.cngb.org]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Human Glycinamide Ribonucleotide Transformylase: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Human glycinamide ribonucleotide transformylase (GART) is a critical enzyme in the de novo purine biosynthesis pathway, a fundamental process for cellular proliferation and survival. In humans, GART exists as one of three domains within a large trifunctional protein that also contains this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[1][2] This enzyme catalyzes the third step in the pathway: the formyl transfer from 10-formyltetrahydrofolate (10-formyl-THF) to this compound (GAR), producing formylthis compound (FGAR).[1][3] Due to the high demand for nucleotides in rapidly dividing cancer cells, GART has emerged as a significant target for cancer chemotherapy.[3][4] Furthermore, recent studies have unveiled novel roles for GART in cellular signaling pathways that promote tumor stemness and malignancy, independent of its canonical function in nucleotide synthesis.[5][6] This guide provides an in-depth overview of human GART, covering its structure, enzymatic mechanism, role in disease, and therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for professionals in the field.

Structure and Function

The Trifunctional GART Polypeptide

In contrast to its monofunctional prokaryotic counterpart, human GART is the C-terminal domain of a 110 kDa trifunctional polypeptide encoded by the GART gene on chromosome 21.[2][7][8] This single protein catalyzes three non-sequential steps in the de novo purine synthesis pathway:

-

GARS (N-terminal domain): Catalyzes step 2, the conversion of phosphoribosylamine (PRA), glycine, and ATP to GAR.[7][9]

-

GART (C-terminal domain): Catalyzes step 3, the formylation of GAR to FGAR.[1][7]

-

AIRS (Middle domain): Catalyzes step 5, the conversion of formylglycinamidine ribonucleotide (FGAM) to aminoimidazole ribonucleotide (AIR).[7][9]

This multi-domain structure is thought to enhance pathway efficiency through substrate channeling, where intermediates are passed directly from one active site to the next.[2][10] The full-length protein likely exists as a dimer, with flexible linkers between the domains allowing for significant mobility.[7]

The GART Domain Active Site

The GART domain possesses a deep cleft that serves as the binding pocket for its substrates, GAR and the folate co-factor.[11] The crystal structure of human GART has been resolved, revealing key conserved residues critical for catalysis, including Asp144, His108, and Asn106.[1][12] Asp144 is proposed to act as a general base, activating the amino group of GAR for nucleophilic attack on the formyl group of 10-formyl-THF.[1] His108 and Asn106 are believed to stabilize the tetrahedral intermediate formed during the reaction.[1][11]

Role in De Novo Purine Biosynthesis

The de novo purine synthesis pathway is a ten-step process that builds inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), from basic metabolites.[2][9] These purine nucleotides are essential for DNA and RNA synthesis, cellular energy (ATP, GTP), and signaling (cAMP, cGMP).[2][10]

The GART-catalyzed reaction is the first of two folate-dependent formylation steps in the pathway.[1]

Reaction: this compound (GAR) + 10-formyltetrahydrofolate (10-formyl-THF) ⇌ N-formylthis compound (FGAR) + Tetrahydrofolate (THF)[1]